(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride

Beschreibung

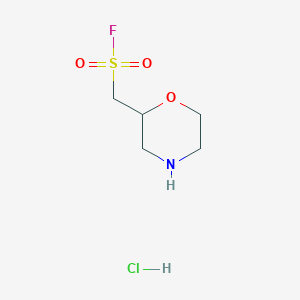

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride is a morpholine-derived organosulfur compound featuring a sulfonyl fluoride group (-SO₂F) and a hydrochloride salt. The hydrochloride salt form improves stability and solubility in aqueous environments.

Eigenschaften

IUPAC Name |

morpholin-2-ylmethanesulfonyl fluoride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINBFGBFUZJFDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CS(=O)(=O)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride typically involves the reaction of morpholine with methanesulfonyl fluoride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Morpholine} + \text{Methanesulfonyl Fluoride} \rightarrow \text{(Morpholin-2-yl)methanesulfonyl Fluoride} ]

The product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is scaled up to produce the compound in bulk quantities, ensuring consistency in quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the formation of morpholine and methanesulfonic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: The reaction is carried out in aqueous solutions, often under acidic or basic conditions to facilitate the hydrolysis process.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) or sodium borohydride (for reduction) are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would result in the formation of a sulfonamide derivative.

Hydrolysis: The major products are morpholine and methanesulfonic acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The methanesulfonyl fluoride group acts as an electrophile, reacting with nucleophilic residues in the active site of enzymes, leading to their inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural and physicochemical properties of (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride and related compounds:

Reactivity and Stability

- Sulfonyl Fluoride vs. Sulfonyl Chloride : The sulfonyl fluoride group in the target compound is less hydrolytically reactive than the sulfonyl chloride in (4-methylmorpholin-2-yl)methanesulfonyl chloride hydrochloride, which requires storage under inert conditions (2–8°C) . Sulfonyl fluorides are preferred in biological applications due to their selective reactivity with active-site serine residues and reduced off-target effects .

- Salt Forms: The hydrochloride salt in all listed compounds improves aqueous solubility. For example, (S)-Morpholin-2-ylmethanol hydrochloride is utilized in polar reaction media due to its high solubility .

Research Findings and Trends

- Protease Inhibition : Sulfonyl fluorides, including the target compound, are emerging as alternatives to traditional sulfonyl chlorides in activity-based protein profiling (ABPP) due to their stability and selectivity .

- Morpholine Derivatives: Substitutions on the morpholine ring (e.g., methyl, methoxymethyl) modulate lipophilicity and binding affinity.

- Salt Forms : Hydrochloride salts dominate in preclinical studies for their ease of crystallization and solubility, as seen in pharmacopeial standards for compounds like methylphenidate hydrochloride ().

Biologische Aktivität

(Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, commonly referred to as Methanesulfonyl fluoride (MSF), is a chemical compound notable for its biological activity, particularly as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological mechanisms, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : CHClFNOS

- Molecular Weight : 219.66 g/mol

- Structure : Contains a morpholine ring and a methanesulfonyl fluoride group, contributing to its reactivity and biological activity.

Target Enzyme

The primary target of this compound is acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft.

Mode of Action

- Inhibition of AChE : MSF acts as a potent inhibitor, leading to an accumulation of acetylcholine. This can enhance neurotransmission at cholinergic synapses, potentially affecting various neurological functions and behaviors.

Pharmacokinetics

- Physical Form : MSF is a clear, hygroscopic liquid that is soluble in water.

- Stability : The hydrochloride form increases its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.

Neurological Impact

Research has shown that chronic administration of MSF can lead to significant changes in brain AChE activity without causing locomotor side effects or liver damage. For instance:

- In aged rats, chronic treatment resulted in a 56% decrease in brain AChE activity, enhancing cognitive performance on learning tasks .

Enzyme Inhibition Studies

Studies indicate that MSF can modify proteins through sulfonylation, affecting various biological processes. Its inhibition of AChE has been linked to:

- Increased acetylcholine levels leading to enhanced synaptic transmission.

- Potential therapeutic implications in treating conditions like Alzheimer's disease.

Case Studies

- Cognitive Enhancement in Animal Models :

- Antimicrobial Activity :

- While primarily studied for its neurological effects, MSF has shown some antimicrobial properties when tested against various pathogens, suggesting broader applications in medicine.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Morpholin-4-yl)phenylmethanesulfonyl fluoride | CHFNOS | Contains a phenyl group; different morpholine position |

| Methanesulfonyl fluoride | CHFOS | Lacks morpholine; simpler structure |

| Morpholine | CHNO | Basic structure without sulfonyl or fluoride groups |

The unique combination of functionalities in this compound enhances its reactivity and biological activity compared to these similar compounds.

Research Applications

This compound is utilized in various fields:

- Organic Synthesis : As a reagent for synthesizing sulfonamide derivatives.

- Biochemical Studies : Investigating enzyme inhibition and protein modifications.

- Pharmaceutical Development : Exploring its potential therapeutic applications against neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (Morpholin-2-yl)methanesulfonyl fluoride hydrochloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the morpholine derivative using methanesulfonyl fluoride or its precursors under anhydrous conditions. Key steps include:

- Reacting morpholin-2-ylmethanol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonate ester, followed by fluorination using a fluorinating agent (e.g., KF or TBAF).

- Purification via recrystallization or column chromatography to achieve ≥97% purity, as validated by HPLC or LC-MS .

- Critical Consideration : Monitor reaction progress using TLC or in situ NMR to avoid over-fluorination, which may yield side products.

Q. How should researchers characterize the compound’s structural and physicochemical properties?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to confirm the morpholine ring and sulfonyl fluoride groups. IR spectroscopy can validate S-F stretching (~700–800 cm) .

- Physical Properties : Determine melting point (mp) via differential scanning calorimetry (DSC). Compare with literature values (e.g., analogous morpholine derivatives: mp 247–251°C for 3-(morpholin-4-ylmethyl)benzoic acid hydrochloride) .

- Elemental Analysis : Verify C, H, N, and S content against theoretical values.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Use fume hoods, nitrile gloves, and splash goggles. Methanesulfonyl fluoride derivatives can release toxic hydrogen fluoride (HF) upon decomposition .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical monitoring for delayed symptoms (e.g., pulmonary edema) .

Advanced Research Questions

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition onset temperatures. For example, track HF release using ion-selective electrodes during heating .

- Solution Stability : Incubate the compound in buffers (pH 3–10) and analyze degradation products via LC-MS. Morpholine rings are prone to hydrolysis under acidic conditions, requiring neutral pH for storage .

Q. What analytical techniques resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?

- Methodological Answer :

- Study Design Audit : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase inhibition assays .

- Orthogonal Assays : Confirm activity using both enzymatic (e.g., fluorogenic substrates) and cellular (e.g., Western blot for target phosphorylation) approaches .

Q. How does the compound’s reactivity compare with other sulfonyl fluorides in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy to compare reaction rates with thiols (e.g., glutathione) or amines. Sulfonyl fluorides generally exhibit slower reactivity than sulfonyl chlorides but higher selectivity .

- Solvent Effects : Test reactivity in polar aprotic solvents (e.g., DMF) versus aqueous buffers. Reduced dielectric constant may enhance electrophilicity of the sulfonyl fluoride group .

Q. What strategies mitigate interference from hydrolysis byproducts in activity assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.